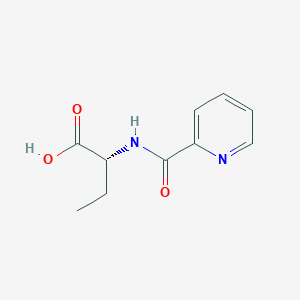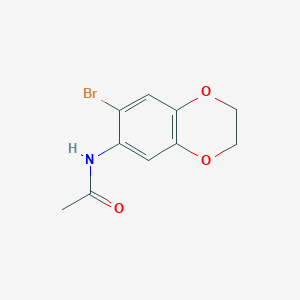
(2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. This compound is also known as DB844, and it is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides.
Mécanisme D'action
The mechanism of action of (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid involves the inhibition of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of these nucleotides, which are essential for DNA and RNA synthesis, thus inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells, suppress the immune system, and reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid in lab experiments include its high potency, selectivity, and specificity towards DHODH. However, the limitations include its low solubility and stability, which can affect its efficacy and reproducibility in different experimental conditions.
Orientations Futures
There are several future directions for the research on (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid. Some of these include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigating the potential of this compound as a drug candidate for the treatment of viral infections, such as COVID-19.
3. Exploring the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity.
4. Studying the mechanism of action of this compound in more detail to identify potential targets and pathways for drug discovery.
5. Developing new formulations or delivery methods to improve the solubility and stability of this compound for clinical applications.
Méthodes De Synthèse
The synthesis of (2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid involves several steps, including the preparation of the starting materials and the reaction conditions. The most common method for synthesizing DB844 involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with butane-2,3-dione in the presence of a suitable acid catalyst. This reaction yields the intermediate product, which is then treated with a sulfonyl chloride derivative to form the final product.
Applications De Recherche Scientifique
(2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Propriétés
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-2-10(13(15)16)14-21(17,18)9-4-5-11-12(8-9)20-7-3-6-19-11/h4-5,8,10,14H,2-3,6-7H2,1H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASAUCRLSXSMBH-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)

![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)

![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)
![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)

![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)
![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)